molecular formula C9H11BClFO4 B2494352 3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid CAS No. 2096338-69-9

3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid

Cat. No. B2494352
CAS RN: 2096338-69-9
M. Wt: 248.44
InChI Key: GMTOKEQVAJDUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related boronic acid derivatives often involves lithium-halogen exchange reactions followed by treatment with triisopropylborate. Suzuki cross-coupling reactions are pivotal, allowing for the creation of heteroarylpyrimidines, showcasing the versatility and utility of boronic acids in complex organic synthesis processes (Saygılı, Batsanov, & Bryce, 2004).

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is characterized by their boronic acid group attached to aromatic rings, which can significantly affect their chemical reactivity and physical properties. X-ray crystallography reveals detailed structural features, including bond lengths and angles, essential for understanding the reactivity and potential applications of these compounds (Li, 2009).

Chemical Reactions and Properties

Boronic acids participate in various chemical reactions, including Suzuki-Miyaura coupling, which is extensively used in the synthesis of complex organic molecules. Their ability to form stable covalent bonds with heteroatoms makes them valuable in creating biologically active compounds and materials with specific functionalities (Troegel, Möller, Burschka, & Tacke, 2009).

Scientific Research Applications

Fluorescence Quenching Mechanism Studies

Research into boronic acid derivatives, including compounds similar to 3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid, has shown applications in studying fluorescence quenching mechanisms. The fluorescence quenching of certain boronic acid derivatives by aniline has been explored through steady-state fluorescence measurements, revealing insights into the quenching mechanisms active in these systems, which could be useful in developing fluorescence-based sensors and assays (Geethanjali, Nagaraja, & Melavanki, 2015).

Ortho-Directing Agents in Arylboronic Acids

Arylboronic acids, sharing a core structure with 3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid, have been used as ortho-directing agents in C-H silylation. This process, facilitated by specific directing agents, allows for the regioselective modification of arylboronic acids, showcasing their utility in complex organic synthesis and potentially in the development of new materials and molecules (Ihara & Suginome, 2009).

Building Blocks for Silicon-Containing Drugs

Derivatives of phenylboronic acids, akin to 3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid, have been identified as potential building blocks for the synthesis of silicon-containing drugs. These compounds offer a versatile foundation for the development of novel therapeutics, highlighting the importance of boronic acids in medicinal chemistry and drug design (Troegel et al., 2009).

Supramolecular Assemblies

Phenylboronic acids have been utilized in the design and synthesis of supramolecular assemblies, forming structures due to hydrogen bonding interactions. These assemblies have implications in the development of new materials with potential applications in catalysis, sensing, and separation technologies (Pedireddi & Seethalekshmi, 2004).

Novel Anticancer Agents

Research into phenylboronic acid and benzoxaborole derivatives has demonstrated their potential as novel anticancer agents. These compounds exhibit antiproliferative and proapoptotic activities, indicating their promise in experimental oncology. The study of their mechanism of action could lead to the development of new therapeutic strategies against cancer (Psurski et al., 2018).

properties

IUPAC Name

[3-chloro-4-fluoro-5-(2-methoxyethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BClFO4/c1-15-2-3-16-8-5-6(10(13)14)4-7(11)9(8)12/h4-5,13-14H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTOKEQVAJDUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)F)OCCOC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.